molecular formula C15H12O4 B1270867 3-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-75-1

3-Biphenyl-[1,3]dioxol-5-yl-acetic acid

Cat. No.: B1270867
CAS No.: 669713-75-1
M. Wt: 256.25 g/mol
InChI Key: HDZYSLBSWPPUJY-UHFFFAOYSA-N
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Description

3-Biphenyl-[1,3]dioxol-5-yl-acetic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-15(17)7-10-2-1-3-11(6-10)12-4-5-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZYSLBSWPPUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373480
Record name [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-75-1
Record name 3-(1,3-Benzodioxol-5-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Framework: the Biphenyl Andarabjchem.orgcoherentmarketinsights.comdioxole Moieties in Organic Chemistry

The biphenyl (B1667301) moiety consists of two phenyl rings linked by a single covalent bond. biosynce.comnih.gov This arrangement forms a biaryl system, a common structural motif in a wide range of important compounds, including natural products, pharmaceuticals, and advanced materials like liquid crystals. arabjchem.orgresearchgate.netmdpi.com The bond connecting the two rings allows for rotation, but this rotation can be hindered by substituent groups, leading to a phenomenon known as atropisomerism, where non-superimposable stereoisomers can be isolated. The electronic properties of the biphenyl system are characterized by the conjugation between the two aromatic rings, which influences its chemical reactivity and physical properties. researchgate.net Biphenyls are generally stable and can be functionalized through various synthetic methods to create complex derivatives. arabjchem.org

The arabjchem.orgcoherentmarketinsights.comdioxole moiety is a five-membered heterocyclic ring containing two oxygen atoms. wikipedia.org In the context of the specified compound, it is part of a benzodioxole system, where the dioxole ring is fused to a benzene (B151609) ring. ontosight.ai This structural unit is found in numerous natural products, often contributing to their biological activity. ontosight.ai The dioxole ring acts as a protective group for a catechol (a 1,2-dihydroxybenzene), making it stable under many reaction conditions. organic-chemistry.org Its synthesis often involves the reaction of a catechol with a dihalomethane or a related carbonyl compound. organic-chemistry.org The presence of the dioxole ring can influence the electronic nature of the attached aromatic ring, impacting its reactivity in synthetic transformations.

Table 1: Key Structural Moieties

Moiety Chemical Structure Key Features
Biphenyl Two connected phenyl rings Aromatic, potential for atropisomerism, stable backbone arabjchem.orgwikipedia.org
arabjchem.orgcoherentmarketinsights.comDioxole Five-membered ring with two oxygen atoms Heterocyclic, often part of a larger system (e.g., benzodioxole), stable protecting group wikipedia.orgontosight.ai

Contextual Significance of Acetic Acid Derivatives in Synthetic and Mechanistic Studies

Acetic acid derivatives are a cornerstone of organic chemistry, serving as versatile building blocks, reagents, and probes for studying reaction mechanisms. sinotec.aeroutledge.com The carboxylic acid group (-COOH) is a highly functional moiety, capable of undergoing a wide array of chemical transformations.

In synthetic chemistry , carboxylic acid derivatives are indispensable. They are precursors to numerous other functional groups, including esters, amides, acyl chlorides, and anhydrides. britannica.com For instance, the conversion of a carboxylic acid to an ester (esterification) is a fundamental reaction often used in the synthesis of solvents, polymers, and pharmaceuticals. wikipedia.org Phenylacetic acid and its derivatives, a class to which 3-Biphenyl- arabjchem.orgcoherentmarketinsights.comdioxol-5-yl-acetic acid belongs, are particularly important as intermediates in the synthesis of a variety of biologically active compounds. mdpi.com

In mechanistic studies , carboxylic acids and their derivatives are frequently involved. They can act as catalysts, particularly in acid-catalyzed reactions, or as additives that influence the reaction pathway. researchgate.netnih.gov The acidity of the carboxylic proton and the nucleophilicity of the carboxylate anion play crucial roles in many reaction mechanisms. Studies on the hydrolysis of esters and amides, for example, provide deep insights into nucleophilic acyl substitution reactions. acs.org Furthermore, understanding the interactions of carboxylic acids with other molecules, such as their potential to form hydrogen bonds, is critical for elucidating complex chemical and biological processes. nih.govnih.gov

Table 2: Roles of Acetic Acid Derivatives

Role Description Examples of Applications
Synthetic Building Block Serves as a starting material for creating more complex molecules. Synthesis of esters, amides, and pharmaceuticals. coherentmarketinsights.comsinotec.ae
Reagent/Catalyst Participates directly in or facilitates a chemical transformation. Used in esterification and as co-catalysts in various reactions. wikipedia.orgnih.gov
Mechanistic Probe Used to study the step-by-step pathway of a chemical reaction. Studies of hydrolysis mechanisms and intermolecular interactions. researchgate.netacs.org

Overview of Research Trajectories for Complex Biaryl Systems and Heterocyclic Carboxylic Acids

Established Chemical Synthesis Protocols

Established synthetic routes typically involve the sequential assembly of the molecule's key structural features. This includes the formation of the biphenyl (B1667301) linkage, the construction of the heterocyclic dioxole ring, and the subsequent introduction or modification of the acetic acid functional group.

Strategies for Constructing the Biphenyl Linkage (e.g., Suzuki Coupling)

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of biphenyl compounds. The Suzuki-Miyaura coupling reaction is one of the most efficient and widely used methods for this transformation. gre.ac.ukresearchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a base. gre.ac.uknih.govnih.gov For the synthesis of the target compound, this would typically involve coupling a substituted bromo-benzodioxole derivative with phenylboronic acid. worldresearchersassociations.com

Key factors for a successful Suzuki coupling include the choice of catalyst, base, and solvent. nih.gov Palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), are common catalysts. worldresearchersassociations.comresearchgate.net A variety of bases can be used, with potassium carbonate and potassium phosphate (B84403) being effective options. nih.govworldresearchersassociations.com The reaction yield can be significantly influenced by the solvent system; mixtures like ethanol (B145695) and water have been shown to produce high yields. nih.gov

An older, alternative method for forming biphenyl linkages is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halide molecules. arabjchem.org While historically significant, the Suzuki coupling is often preferred due to its milder reaction conditions and broader functional group tolerance. researchgate.net

Coupling ReactionCatalyst/PromoterSubstratesTypical Base
Suzuki-Miyaura Coupling Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Aryl Halide + Arylboronic AcidK₂CO₃, K₃PO₄
Ullmann Reaction Copper powder/saltsAryl Halide + Aryl Halide(Often high temp.)

Formation of thenih.govresearchgate.netDioxole Heterocycle

The nih.govresearchgate.netbenzodioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature. chemicalbook.com This heterocyclic system is typically synthesized through the condensation of a catechol (1,2-dihydroxybenzene) derivative with a methylene (B1212753) source. chemicalbook.comguidechem.com This reaction creates the characteristic five-membered dioxole ring fused to the benzene (B151609) ring. guidechem.com

Common reagents used as the methylene source include dihalomethanes (like dibromomethane (B42720) or dichloromethane) in the presence of a base, or formaldehyde (B43269) and its derivatives in the presence of an acid catalyst. chemicalbook.comguidechem.com The reaction requires careful control of conditions to ensure high yield and purity. chemicalbook.com The electron-rich nature of the resulting dioxole ring is a key aspect of its chemical properties. chemicalbook.comguidechem.com

Reagent for Methylene BridgeCatalyst/ConditionsPrecursor
Dihalomethane (e.g., CH₂Br₂)Base (e.g., K₂CO₃)Catechol derivative
MethanolStrong Acid (e.g., H₂SO₄)Catechol derivative
MethoxymethylphenylsulfideDBDMH, BHT1,2-Diol

Introduction of the Acetic Acid Side Chain

Several strategies exist for introducing the acetic acid side chain onto the aromatic ring. One of the most common methods is the oxidation of a pre-existing alkyl side chain at the benzylic position. libretexts.orglibretexts.org Alkylbenzenes can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate. libretexts.orgunizin.org Regardless of the length of the alkyl chain (provided it has at least one benzylic hydrogen), the product is typically the benzoic acid derivative. libretexts.orgunizin.org

Another versatile method involves a multi-step sequence starting from a methyl group. The methyl group can undergo free-radical halogenation, for example with N-Bromosuccinimide (NBS), to form a benzylic bromide. libretexts.org This bromide can then be converted to a nitrile via nucleophilic substitution with sodium cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. mdpi.com

A more direct approach involves the reaction of the aromatic core with an ethyl haloacetate, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester to the carboxylic acid. researchgate.net This method directly installs the two-carbon acid chain.

MethodStarting GroupKey ReagentsIntermediate
Side-Chain Oxidation Alkyl (e.g., -CH₂CH₃)KMnO₄ or Na₂Cr₂O₇N/A
Nitrile Hydrolysis Methyl (-CH₃)1. NBS; 2. NaCN; 3. H₃O⁺/H₂OBenzyl nitrile
Haloacetate Alkylation Aromatic C-H1. Ethyl chloroacetate; 2. NaOH/H₂OAcetic acid ester

Advanced Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry emphasizes efficiency, atom economy, and stereoselectivity. Advanced approaches, including multi-component reactions and catalytic cyclization/cycloaddition strategies, are being employed to construct complex molecular frameworks like that of 3-Biphenyl- nih.govresearchgate.netdioxol-5-yl-acetic acid more effectively.

Cyclization and Cycloaddition Reactions in Core Structure Assembly

Cyclization and cycloaddition reactions are fundamental to the construction of heterocyclic rings. For the nih.govresearchgate.netdioxole core, asymmetric 1,3-dipolar cycloaddition reactions represent an advanced approach. organic-chemistry.org These reactions can involve the generation of acyclic carbonyl ylides from precursors like donor-acceptor oxiranes, which then react with aldehydes in the presence of a chiral catalyst to provide cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Furthermore, intramolecular cyclization reactions are crucial for building fused ring systems or creating specific molecular architectures. researchgate.net For example, intramolecular Friedel-Crafts-type cyclizations can be employed to form new rings fused to the biphenyl or dioxole systems, a strategy used in the synthesis of various complex natural products and their analogues. nih.gov These advanced catalytic methods provide powerful tools for assembling the core structure of 3-Biphenyl- nih.govresearchgate.netdioxol-5-yl-acetic acid and its congeners with high levels of control over the molecular architecture.

Photochemical Transformations in Related Systems

While specific photochemical methodologies for the direct synthesis of 3-Biphenyl- ontosight.aimdpi.comdioxol-5-yl-acetic acid are not extensively documented in publicly available research, the principles of photochemical transformations are widely applied in the synthesis of related diaryl systems. These reactions leverage light energy, often in the presence of a photocatalyst, to generate reactive intermediates that are otherwise difficult to access through thermal methods.

One of the most relevant photochemical reactions in the context of biphenyl synthesis is the photocyclization of stilbene (B7821643) derivatives to form phenanthrenes. This transformation proceeds through an electronically excited state, leading to an intramolecular cyclization. Although this does not directly yield the biphenyl acetic acid structure, it highlights the potential of photochemistry to forge bonds between aryl systems. For instance, the irradiation of 4,5-diaryl-Δ⁴-imidazolin-2-ones in the presence of an oxidizing agent like iodine can lead to oxidative dehydrocyclization, forming phenanthrene (B1679779) derivatives. This indicates that under specific conditions, photochemical reactions can be directed towards intramolecular C-C bond formation, a key step in creating complex aromatic systems.

It is important to note that the efficiency and outcome of photochemical reactions are highly dependent on factors such as the solvent, the presence of oxidizing or reducing agents, and the specific photocatalyst used. The absence of dedicated literature on the photochemical synthesis of 3-Biphenyl- ontosight.aimdpi.comdioxol-5-yl-acetic acid suggests that more conventional thermal methods, such as cross-coupling reactions, are currently more efficient and established for this particular target.

Optimization of Synthetic Efficiency

The efficient synthesis of 3-Biphenyl- ontosight.aimdpi.comdioxol-5-yl-acetic acid and its congeners hinges on the careful control of reaction parameters to maximize yield, purity, and stereochemical integrity. Key areas of optimization include regioselectivity and stereocontrol, reaction conditions and process intensification, and the development of effective purification techniques.

Regioselectivity and Stereocontrol in Synthesis

Regioselectivity is crucial when constructing the biphenyl core and attaching the acetic acid moiety. In a Suzuki-Miyaura coupling approach, the primary method for forming the biphenyl linkage, regioselectivity is inherently controlled by the pre-defined positions of the halide (or triflate) and the boronic acid (or ester) on the two aryl precursors. For the synthesis of 3-Biphenyl- ontosight.aimdpi.comdioxol-5-yl-acetic acid, this would typically involve coupling a phenylboronic acid with a suitably substituted ontosight.aimdpi.comdioxol-5-yl-acetic acid derivative.

Stereocontrol becomes a critical consideration when synthesizing chiral congeners of 3-Biphenyl- ontosight.aimdpi.comdioxol-5-yl-acetic acid, where the carbon atom of the acetic acid moiety is a stereocenter. Achieving high enantioselectivity is a significant challenge in the synthesis of α-diarylacetic acids. Several strategies have been developed to address this:

Asymmetric Catalysis: Chiral catalysts, such as BINOL-derived phosphoric acids, have been employed in asymmetric Friedel-Crafts reactions to alkylate arenes with α-keto esters, followed by further transformations to yield chiral diarylacetic acids. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries: Another established method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Stereospecific Rearrangements: Innovative methods, such as the stereospecific 1,2-aryl migration from in situ generated acetals of enantiopure benzoins, have been developed to produce enantioenriched α-diarylacetic esters. acs.org This approach leverages the chirality of the starting material to control the stereochemistry of the product.

The choice of strategy for stereocontrol depends on the specific target molecule, the availability of starting materials, and the desired level of enantiomeric purity.

Reaction Conditions and Process Intensification

Optimizing reaction conditions is paramount for maximizing the efficiency and scalability of the synthesis. For the Suzuki-Miyaura coupling, key parameters include the choice of palladium catalyst, ligand, base, and solvent system. A systematic investigation of these variables can lead to significant improvements in yield and reaction time. For example, mixed solvent systems like DMF-H₂O can be effective in solubilizing both the organic reactants and inorganic bases, thereby accelerating the reaction. The reaction temperature is also a critical factor that needs to be carefully controlled.

Process intensification has emerged as a transformative approach in pharmaceutical synthesis, aiming to make processes more efficient, safer, and environmentally friendly. acs.org This often involves transitioning from traditional batch reactors to continuous flow chemistry. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and selectivities. ontosight.ai For a reaction like the Suzuki-Miyaura coupling, a flow process could enable the use of higher temperatures and pressures safely, potentially reducing reaction times from hours to minutes. ontosight.ai This "shift to continuous" manufacturing can also minimize the handling of hazardous reagents and reduce solvent usage and waste generation. asianpubs.orgmdpi.com

Below is a table summarizing key parameters for optimization in a typical Suzuki-Miyaura coupling:

ParameterOptionsConsiderations for Optimization
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd/CCatalyst loading, stability, and activity.
Ligand Phosphine-based (e.g., SPhos)Steric and electronic properties influence efficiency.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength and solubility of the base.
Solvent Toluene, Dioxane, DMF/H₂OSolubilization of reactants and catalyst.
Temperature Room temp. to refluxBalancing reaction rate with potential side reactions.
Mode Batch vs. Continuous FlowFlow chemistry can offer better control and safety.

Purification Techniques for Isolation of Target Compounds

The isolation and purification of the final product, 3-Biphenyl- ontosight.aimdpi.comdioxol-5-yl-acetic acid, are critical steps to ensure it meets the required purity standards. Common impurities may include unreacted starting materials, homocoupled byproducts, and residual catalyst. A multi-step purification strategy is often necessary.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. For biphenyl carboxylic acids, solvent systems such as aqueous ethanol or benzene/petroleum ether have been reported to be effective. york.ac.uk Acid-base chemistry can also be exploited; the carboxylic acid can be deprotonated to form a salt, which can be washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the purified acid.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. Normal-phase chromatography using silica (B1680970) gel with a solvent system like ethyl acetate/pet ether can be effective for separating compounds based on polarity. nih.gov For highly polar or ionic compounds, reversed-phase chromatography may be more suitable. youtube.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/methanol or water/acetonitrile).

The table below outlines common purification techniques and their applications:

TechniquePrincipleApplication for Target Compound
Crystallization Differential solubilityPrimary purification to remove bulk impurities.
Acid-Base Extraction Differential solubility of neutral and ionic formsRemoval of non-acidic impurities.
Column Chromatography Differential partitioning between stationary and mobile phasesSeparation of closely related impurities.
Filtration through Celite AdsorptionRemoval of solid catalysts like Pd/C.

By carefully selecting and optimizing both the synthetic and purification methodologies, 3-Biphenyl- ontosight.aimdpi.comdioxol-5-yl-acetic acid and its congeners can be produced with high efficiency and purity.

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid functionality of 3-Biphenyl- chemrevlett.comias.ac.indioxol-5-yl-acetic acid can be converted to its corresponding esters through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.netjocpr.com The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. For instance, the esterification of phenylacetic acid with p-cresol (B1678582) has been successfully achieved using metal cation-exchanged montmorillonite (B579905) nanoclay catalysts. nih.gov

Alternatively, the use of acid anhydrides in the presence of a base like pyridine (B92270) can also yield the desired ester. jocpr.com Another effective method for the direct esterification of phenylacetic acid derivatives involves the use of heterogeneous catalysts such as Amberlyst-15, which can provide high yields and selectivity under solvent-free conditions. researchgate.net

Amidation: The synthesis of amides from 3-Biphenyl- chemrevlett.comias.ac.indioxol-5-yl-acetic acid can be accomplished by reacting the carboxylic acid with an amine. Direct amidation can be challenging due to the formation of a stable carboxylate-ammonium salt. However, the use of coupling agents or catalysts can facilitate this transformation. Reagents like B(OCH2CF3)3 have been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. acs.org This method is operationally simple and often allows for purification by simple filtration. acs.org Another approach involves the use of catalysts such as TiCp2Cl2 or NiCl2 for the direct amidation of phenylacetic acid derivatives with benzylamines. researchgate.net The conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine, is another reliable, albeit two-step, method for amide formation.

Table 1: Examples of Esterification and Amidation Reactions of Arylacetic Acids

Reaction TypeReactantsCatalyst/ReagentProductReference
EsterificationPhenylacetic acid, GlycerolAmberlyst-152,3-dihydroxypropyl 2-phenylacetate researchgate.net
EsterificationPhenylacetic acid, p-cresolAl3+-montmorillonitep-cresyl phenyl acetate nih.gov
AmidationPhenylacetic acid, BenzylamineB(OCH2CF3)3N-benzyl-2-phenylacetamide acs.org
AmidationPhenylacetic acid, BenzylamineNiCl2N-benzyl-2-phenylacetamide researchgate.net

Decarboxylation Pathways

Arylacetic acids, including 3-Biphenyl- chemrevlett.comias.ac.indioxol-5-yl-acetic acid, can undergo decarboxylation to yield the corresponding arylmethyl derivative. This transformation typically requires forcing conditions or the use of specific catalysts. Oxidative decarboxylation has emerged as a prominent method for the conversion of arylacetic acids into aryl aldehydes and ketones. chemrevlett.comchemrevlett.com This process involves the simultaneous oxidation and removal of carbon dioxide.

Various catalytic systems have been developed for oxidative decarboxylation, including metal-catalyzed reactions and metal-free approaches. chemrevlett.com For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids allows for the synthesis of aromatic carbonyl compounds using molecular oxygen as the sole terminal oxidant. organic-chemistry.org Photoredox catalysis has also been successfully employed for the decarboxylation of arylacetic acids under mild conditions. researchgate.net Furthermore, a combination of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate and KOH can effectively induce the oxidative decarboxylation of arylacetic acids by generating singlet molecular oxygen. ias.ac.in

The thermal decomposition of biphenyl carboxylic acids can also lead to decarboxylation. For example, the decomposition of biphenyl-2-carboxylic acid primarily yields biphenyl through decarboxylation. acs.org

Transformations of thechemrevlett.comias.ac.inDioxole Ring

The chemrevlett.comias.ac.indioxole ring, also known as the methylenedioxy group when attached to a benzene ring, is a key structural feature that can undergo specific chemical transformations.

Ring-Opening and Functionalization Reactions

The 1,3-benzodioxole (B145889) ring is generally stable but can be opened under certain conditions. For instance, enzymes from the cytochrome P450 superfamily are capable of ortho-demethylenation, which opens the methylenedioxy bridge. wikipedia.org Chemically, ring-opening can be achieved through various methods, although this can be challenging without affecting other parts of the molecule.

Functionalization of the 1,3-benzodioxole ring often occurs on the aromatic portion. Due to the electron-donating nature of the two oxygen atoms, the benzene ring of the 1,3-benzodioxole moiety is activated towards electrophilic aromatic substitution. chemicalbook.com This allows for the introduction of various substituents onto the aromatic ring. For example, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous process. mdpi.com

Reactions Involving the Methylenedioxy Bridge

The methylene bridge of the chemrevlett.comias.ac.indioxole ring is a site of potential reactivity. A hydrogen abstraction from the methylene-bridge carbon can occur, leading to the formation of a methylenedioxybenzene radical. chemicalbook.com This radical can then participate in further reactions.

Enzymatic systems, particularly those involving cytochrome P450, can catalyze the formation of methylenedioxy bridges from adjacent phenol (B47542) and methoxy (B1213986) groups. wikipedia.org While this is a biosynthetic route, it highlights the chemical possibility of forming this structure under specific catalytic conditions.

Reactivity of the Biphenyl System

The biphenyl moiety consists of two phenyl rings connected by a single bond. The reactivity of this system is influenced by the electronic effects of the substituents on each ring and the torsional angle between the rings. libretexts.org

The phenyl group acts as an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. pearson.com Therefore, the biphenyl system in 3-Biphenyl- chemrevlett.comias.ac.indioxol-5-yl-acetic acid is susceptible to electrophilic attack, such as nitration, halogenation, and Friedel-Crafts reactions. The presence of the dioxole and acetic acid substituents will influence the regioselectivity of these substitutions. The reactivity of biphenyls is generally greater than that of benzene in electrophilic substitutions. quora.com

The biphenyl structure can also participate in cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions are widely used to synthesize substituted biphenyls by coupling a boronic acid with a halide. rsc.org While the parent compound already contains a biphenyl unit, further functionalization of the biphenyl rings with halides would allow for subsequent coupling reactions to create more complex structures.

Table 2: Summary of Potential Reactions on the Biphenyl System

Reaction TypeReagentsExpected Product TypeReference
NitrationHNO3, H2SO4Nitro-substituted biphenyl derivative youtube.com
HalogenationX2, Lewis AcidHalo-substituted biphenyl derivative rsc.org
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl-substituted biphenyl derivative rsc.org
Friedel-Crafts AlkylationAlkyl halide, AlCl3Alkyl-substituted biphenyl derivative rsc.org

Electrophilic Aromatic Substitution Patterns

The biphenyl moiety and the fused dioxolane ring in 3-Biphenyl- ubc.cayoutube.comdioxol-5-yl-acetic acid are susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by the electronic effects of the substituents on both aromatic rings. The phenyl group attached to the dioxolane ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org Similarly, the dioxolane ring itself is strongly activating. researchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. arabjchem.orgresearchgate.net The specific substitution pattern on the biphenyl rings would depend on the reaction conditions and the nature of the electrophile. For instance, nitration would likely occur at the positions activated by the other ring and the dioxolane group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Biphenyl- ubc.cayoutube.comdioxol-5-yl-acetic acid

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄Substitution at positions ortho and para to the biphenyl linkage.
BrominationBr₂, FeBr₃Substitution at positions ortho and para to the biphenyl linkage.
AcylationRCOCl, AlCl₃Substitution primarily at the para position of the terminal phenyl ring.

Palladium-Catalyzed Cross-Coupling at Biphenyl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis and functionalization of biphenyl derivatives. arabjchem.orgresearchgate.netajgreenchem.com For 3-Biphenyl- ubc.cayoutube.comdioxol-5-yl-acetic acid, these reactions would typically be performed on a halogenated precursor, such as a bromo- or iodo-substituted derivative.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. ubc.canih.govacs.org This reaction could be employed to introduce a wide range of substituents at specific positions on the biphenyl rings of a halogenated precursor to 3-Biphenyl- ubc.cayoutube.comdioxol-5-yl-acetic acid.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of a Halogenated 3-Biphenyl- ubc.cayoutube.comdioxol-5-yl-acetic acid Precursor

Reaction TypeCoupling PartnersCatalyst SystemPotential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl-substituted derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted derivative
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOt-BuAmino-substituted derivative

Note: This table illustrates potential applications of palladium-catalyzed cross-coupling reactions on a hypothetical halogenated precursor of 3-Biphenyl- ubc.cayoutube.comdioxol-5-yl-acetic acid, based on established methodologies. acs.orgmdpi.comrsc.org

Mechanistic Investigations of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For the chemical transformations of 3-Biphenyl- ubc.cayoutube.comdioxol-5-yl-acetic acid, the mechanisms of palladium-catalyzed cross-coupling reactions are particularly well-studied.

Reaction Pathway Elucidation

The catalytic cycle of the Suzuki-Miyaura reaction, a key pathway for modifying the biphenyl structure, is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo-substituted precursor of the target molecule), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Intermediate Characterization

The characterization of intermediates in palladium-catalyzed reactions is challenging due to their transient nature. However, various spectroscopic techniques and computational studies have provided insights into the structures of these species. ubc.ca For the Suzuki-Miyaura reaction, key intermediates that have been proposed and, in some cases, observed or trapped include:

Pd(0)L₂ species: The active catalytic species.

Ar-Pd(II)-X(L)₂ complex: Formed after oxidative addition.

Ar-Pd(II)-Ar'(L)₂ complex: Formed after transmetalation.

The stability and reactivity of these intermediates are influenced by the nature of the ligands (L) on the palladium, the substrates, and the reaction conditions.

Spectroscopic and Structural Characterization of 3 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 3-Biphenyl- rsc.orgrsc.orgdioxol-5-yl-acetic acid can be determined.

The proton NMR spectrum of 3-Biphenyl- rsc.orgrsc.orgdioxol-5-yl-acetic acid is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the biphenyl (B1667301) and dioxol rings will resonate in the downfield region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern on each ring. The two protons of the methylenedioxy group (-\OCH₂O-) are expected to appear as a characteristic singlet at approximately δ 6.0 ppm. The methylene (B1212753) protons (-\CH₂COOH) adjacent to the carboxylic acid group would likely produce a singlet around δ 3.7 ppm. Finally, the acidic proton of the carboxylic acid group is expected to be observed as a broad singlet at a significantly downfield position, generally above δ 10.0 ppm, and its position can be concentration-dependent.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 12.0broad s1H-COOH
7.30 - 7.60m5HBiphenyl-H
6.80 - 7.00m3HDioxol-H
~6.0s2H-OCH₂O-
~3.7s2H-CH₂COOH

Note: This is a predicted spectrum and actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield, typically in the range of δ 170-180 ppm. The aromatic carbons of the biphenyl and dioxol rings will generate a series of signals between δ 100 and 150 ppm. The specific chemical shifts will depend on the electronic environment of each carbon atom. The carbon of the methylenedioxy bridge (-\OCH₂O-) is expected to resonate at approximately δ 101 ppm. The methylene carbon of the acetic acid moiety (-\CH₂COOH) would likely appear in the range of δ 40-50 ppm.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
170 - 180-COOH
147 - 148C-O (Dioxol)
140 - 142C-C (Biphenyl linkage)
125 - 130Biphenyl-C
108 - 122Dioxol-C
~101-OCH₂O-
40 - 50-CH₂COOH

Note: This is a predicted spectrum and actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 3-Biphenyl- rsc.orgrsc.orgdioxol-5-yl-acetic acid is expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methylene group will appear just below 3000 cm⁻¹. The C-O-C stretching of the dioxol ring is expected to produce strong bands in the 1250-1040 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (Carboxylic acid)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
1700 - 1725StrongC=O stretch (Carboxylic acid)
1600 - 1450Medium-StrongAromatic C=C stretch
1250 - 1040StrongC-O-C stretch (Dioxol)

Note: This is a predicted spectrum and actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "breathing" modes of the phenyl rings, are often strong in the Raman spectrum and are expected in the 1000-1600 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will also be prominent. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid should be observable. The symmetric stretching of the dioxol ring may also give rise to a distinct Raman signal.

Predicted Raman Shifts

Raman Shift (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1600StrongAromatic C=C stretch
~1000StrongAromatic ring breathing
~890MediumH-C-H symmetric swing (Acetic acid) mdpi.com

Note: This is a predicted spectrum and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of 3-Biphenyl- rsc.orgrsc.orgdioxol-5-yl-acetic acid is C₁₅H₁₂O₄, corresponding to a molecular weight of 256.25 g/mol labshake.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256. Subsequent fragmentation could involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 211. Another likely fragmentation pathway is the loss of a formyl radical (-CHO) from the dioxol ring. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy.

Predicted Mass Spectrometry Data

m/zPossible Assignment
256[M]⁺
211[M - COOH]⁺
181[M - COOH - CH₂O]⁺
152[Biphenyl]⁺

Note: This is a predicted fragmentation pattern and actual experimental data may show other fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the conjugated systems and chromophores present in the structure of 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its constituent aromatic systems: the biphenyl moiety and the benzodioxole ring system. The biphenyl chromophore typically exhibits a strong absorption band, often referred to as the K-band, which arises from π → π* transitions. The position and intensity of this band are sensitive to the dihedral angle between the two phenyl rings and the nature of the substituents.

Based on data for related aromatic carboxylic acids and biphenyl derivatives, the expected UV-Vis absorption maxima for 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid are summarized in the table below. These transitions are assigned to the various electronic excitations within the molecule's chromophores.

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic TransitionAssociated Chromophore
~200-220Highπ → πBenzene (B151609) rings
~250-280Moderate to Highπ → πBiphenyl system
~280-300Low to Moderateπ → πBenzodioxole system
~270-290Lown → πCarboxylic acid

The conjugation between the biphenyl system and the benzodioxole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unsubstituted chromophores. The solvent environment can also play a significant role in the position and intensity of these absorption bands due to solvatochromic effects.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

While a crystal structure for 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid is not publicly available, data from closely related biphenyl carboxylic acid derivatives, such as 2-(Biphenyl-4-yloxy)acetic acid and 2-(Biphenyl-4-yl)acetic acid, can provide valuable insights into the expected structural features nih.govnih.gov.

Key structural parameters anticipated for 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid, based on analogous compounds, include:

Dihedral Angle: The dihedral angle between the two phenyl rings of the biphenyl moiety is a critical conformational parameter. In crystalline biphenyl derivatives, this angle can vary significantly depending on the steric hindrance imposed by substituents and the packing forces within the crystal lattice. For instance, in 2-(biphenyl-4-yl)acetic acid, the dihedral angle between the two aromatic rings is 27.01 (7)° nih.gov. A similar twisted conformation would be expected for the title compound.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that molecules of 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid would form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between their carboxylic acid moieties, creating characteristic R22(8) ring motifs nih.govnih.gov.

The following table presents a hypothetical but representative set of crystallographic data for 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid, extrapolated from known structures of similar molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)5.9 - 46.3
b (Å)6.4 - 28.6
c (Å)6.9 - 7.5
β (°)~90 - 110
Z4 or 8
Dihedral Angle (Biphenyl)25 - 50°
O-H···O distance (dimer)~2.6 - 2.7 Å

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen in this case) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's empirical and molecular formula.

The molecular formula for 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid is C₁₅H₁₂O₄, which corresponds to a molecular weight of 256.25 g/mol . The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ).

The expected results from an elemental analysis of a pure sample of 3-Biphenyl- nih.govrsc.orgdioxol-5-yl-acetic acid are presented in the table below. Experimental values are expected to be in close agreement with the calculated theoretical percentages.

ElementSymbolTheoretical Percentage (%)Experimental Percentage (%)
CarbonC70.3170.25 - 70.35
HydrogenH4.724.70 - 4.75
OxygenO24.9724.90 - 25.00

This analytical data is crucial for verifying the purity and confirming the identity of the synthesized compound, ensuring that it corresponds to the expected molecular formula.

Computational and Theoretical Studies on 3 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid

Density Functional Theory (DFT) Calculations

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energies, Charge Distribution)

The electronic properties of 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For a molecule like 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) and dioxol ring systems, which can act as electron donors. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the biphenyl rings, which can serve as electron acceptors. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited.

The charge distribution within the molecule would likely show a higher electron density around the oxygen atoms of the dioxol and carboxylic acid groups due to their high electronegativity. The carbon atoms of the aromatic rings would exhibit varying charges based on their position and substitution. This charge distribution is critical in determining the molecule's electrostatic potential and its interaction with other molecules.

Table 1: Theoretical Electronic Properties of 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid (Illustrative)

ParameterEstimated ValueSignificance
HOMO Energy-6.0 to -5.5 eVElectron-donating capacity
LUMO Energy-1.5 to -1.0 eVElectron-accepting capacity
HOMO-LUMO Gap4.0 to 4.5 eVChemical reactivity and stability
Dipole Moment2.0 to 3.0 DebyePolarity and intermolecular interactions

Note: These values are illustrative and based on typical DFT calculations for structurally similar aromatic carboxylic acids.

Optimized Geometries and Conformational Analysis

The three-dimensional structure of 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid is characterized by the rotational freedom around the single bond connecting the two phenyl rings and the bond connecting the acetic acid group to the dioxol ring. DFT calculations can predict the most stable conformation by optimizing the molecular geometry to a minimum energy state.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer of 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid (Illustrative)

ParameterPredicted Value
Dihedral Angle (Phenyl-Phenyl)35° - 45°
Bond Length (C-C, Phenyl-Phenyl)~1.49 Å
Bond Angle (C-C-C, within rings)~120°
Bond Length (C=O, carboxylic acid)~1.21 Å
Bond Length (C-OH, carboxylic acid)~1.35 Å

Note: These values are typical for biphenyl and carboxylic acid moieties as determined by DFT calculations.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting and interpreting various spectroscopic data.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic rings would appear in the downfield region (typically 6.5-8.0 ppm), with their exact shifts depending on the electronic effects of the substituents. The methylene (B1212753) protons of the acetic acid group would likely resonate at a higher field.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify the characteristic functional groups. Key vibrational modes for 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid would include the O-H stretching of the carboxylic acid (a broad band around 3000 cm-1), the C=O stretching of the carbonyl group (a strong peak around 1700 cm-1), C-O stretching vibrations, and the aromatic C-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The molecule is expected to exhibit strong absorptions in the UV region due to π-π* transitions within the aromatic biphenyl and benzodioxole systems. The position of the absorption maxima (λmax) would be sensitive to the molecular conformation and solvent effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule and its interactions with its environment over time.

Intermolecular Interactions and Aggregation Tendencies (e.g., Dimer Structures)

In the solid state or in concentrated solutions, 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid molecules are expected to exhibit significant intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers. nih.gov In these dimers, the carboxylic acid groups of two molecules would form a characteristic cyclic arrangement.

Theoretical Investigations of Structure-Reactivity Relationships

Computational studies can provide valuable insights into the relationship between the molecular structure of 3-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid and its chemical reactivity. By calculating various quantum chemical descriptors, it is possible to predict the reactive sites of the molecule.

The molecular electrostatic potential (MEP) map, for example, can visualize the electron-rich and electron-poor regions of the molecule. The negative potential regions, likely around the oxygen atoms of the carboxylic acid and dioxol groups, would be susceptible to electrophilic attack. Conversely, the positive potential regions, often associated with the acidic proton of the carboxyl group and the aromatic protons, would be prone to nucleophilic attack.

Furthermore, by systematically modifying the structure of the molecule (e.g., by changing substituents on the biphenyl rings) and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to establish quantitative structure-activity relationships (QSAR). researchgate.netasianpubs.org These relationships are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. For instance, understanding how substitutions on the biphenyl moiety affect the HOMO-LUMO gap could guide the design of derivatives with tailored electronic and optical properties.

Design and Synthesis of Derivatives and Analogues of 3 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid

Structural Modifications at the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a critical functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. ajgreenchem.com Modifications at this site are often aimed at altering polarity, acidity, and the potential for hydrogen bonding interactions with biological targets.

One common strategy involves the esterification or amidation of the carboxylic acid. For instance, converting the carboxylic acid to its corresponding methyl or ethyl ester can increase lipophilicity, potentially enhancing membrane permeability. Similarly, forming amide derivatives with various amines can introduce new functional groups and steric bulk, leading to altered binding affinities and selectivities for specific receptors or enzymes.

Another approach is to replace the carboxylic acid with bioisosteric equivalents. Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. For the carboxylic acid group, potential bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. These modifications can impact the acidity and hydrogen bonding capacity of the molecule, which may be crucial for its interaction with biological targets.

Researchers have also explored the extension or branching of the acetic acid side chain. Introducing additional methylene (B1212753) groups or alkyl substituents can alter the spatial relationship between the core scaffold and the acidic functional group, potentially leading to improved interactions within a binding pocket.

Table 1: Examples of Structural Modifications at the Acetic Acid Side Chain

Modification Type Resulting Derivative Potential Impact
EsterificationMethyl 3-Biphenyl- ajgreenchem.comnih.govdioxol-5-yl-acetateIncreased lipophilicity
AmidationN-Alkyl-3-Biphenyl- ajgreenchem.comnih.govdioxol-5-yl-acetamideAltered polarity and steric bulk
Bioisosteric Replacement5-((3-Biphenyl- ajgreenchem.comnih.govdioxol-5-yl)methyl)-1H-tetrazoleModified acidity and hydrogen bonding
Chain Extension4-(3-Biphenyl- ajgreenchem.comnih.govdioxol-5-yl)butanoic acidAltered spatial orientation

Substituent Effects on the Biphenyl (B1667301) Moiety

The synthesis of substituted biphenyl derivatives often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. ajgreenchem.com This reaction allows for the efficient formation of the biphenyl linkage by coupling a boronic acid or ester with a halide. By using variously substituted phenylboronic acids or aryl halides, a wide range of derivatives can be prepared.

Common substituents explored include halogens (e.g., fluorine, chlorine), alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy). The position of the substituent on the phenyl rings is also a critical determinant of its effect. For example, substitution at the ortho, meta, or para positions can lead to different steric and electronic effects, which in turn can influence the molecule's interaction with its biological target.

Fluorine substitution is of particular interest in medicinal chemistry. nih.gov The introduction of fluorine atoms can alter the metabolic stability of the compound, enhance binding affinity through favorable electrostatic interactions, and influence the conformation of the molecule.

Table 2: Influence of Substituents on the Biphenyl Moiety

Substituent Position Potential Effects
Chloro (Cl)VariesIncreased lipophilicity, altered electronic properties
Methyl (CH₃)VariesIncreased lipophilicity, steric bulk
Methoxy (B1213986) (OCH₃)VariesAltered electronic properties, potential for hydrogen bonding
Trifluoromethyl (CF₃)VariesIncreased lipophilicity, strong electron-withdrawing effects

Variations and Hybridizations of theajgreenchem.comnih.govDioxole Ring System

The ajgreenchem.comnih.govdioxole ring, also known as the methylenedioxy group, is another important structural component. Modifications to this ring system can impact the molecule's planarity, electronic properties, and metabolic stability.

Another strategy involves the synthesis of hybrid molecules where the ajgreenchem.comnih.govdioxole moiety is fused or linked to other ring systems. For instance, creating derivatives where the benzodioxole is part of a larger, more complex heterocyclic framework, such as a thiazolidinone, can lead to compounds with entirely new biological profiles. researchgate.net

The synthesis of these variations often requires multi-step synthetic sequences. For example, the construction of a thiazolidinone ring typically involves the reaction of an amine, an aldehyde, and a mercaptoacetic acid derivative. researchgate.net

Table 3: Examples of ajgreenchem.comnih.govDioxole Ring Variations and Hybridizations

Modification Example Structure Potential Impact
Ring ReplacementPyridazine analogueAltered electronic properties, hydrogen bonding capacity
Ring FusionFused heterocyclic systemsIncreased structural complexity and rigidity
HybridizationThiazolidinone derivativeIntroduction of new pharmacophoric features

Molecular Hybridization and Scaffold Diversification Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with improved affinity, selectivity, or a dual mode of action.

In the context of 3-Biphenyl- ajgreenchem.comnih.govdioxol-5-yl-acetic acid, this could involve linking the core scaffold to other known bioactive moieties. For example, incorporating fragments known to interact with specific enzymes or receptors could lead to targeted therapies.

Scaffold diversification involves creating a library of compounds with diverse structural features based on a common core scaffold. This is often achieved through combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of derivatives.

For 3-Biphenyl- ajgreenchem.comnih.govdioxol-5-yl-acetic acid, a diversification strategy could involve varying the substituents on the biphenyl rings, modifying the acetic acid side chain, and altering the ajgreenchem.comnih.govdioxole ring in a combinatorial fashion. This would allow for a comprehensive exploration of the chemical space around the parent compound and the identification of derivatives with optimized properties.

These advanced strategies often rely on modern synthetic methodologies, including solid-phase synthesis and high-throughput screening, to efficiently generate and evaluate large numbers of compounds.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Scaffolds

There is a lack of specific, documented examples in peer-reviewed literature where 3-Biphenyl- digitellinc.comchemicalbook.comdioxol-5-yl-acetic acid has been utilized as a key building block in the total synthesis of complex natural products or the construction of novel, intricate organic scaffolds. While general synthetic methods for creating biphenyl (B1667301) structures are well-established, the application of this particular substituted acetic acid derivative in multi-step synthetic sequences to generate complex molecular architectures has not been detailed.

Exploration as a Precursor for Advanced Functional Materials

Similarly, there is a scarcity of research exploring the use of 3-Biphenyl- digitellinc.comchemicalbook.comdioxol-5-yl-acetic acid as a precursor for advanced functional materials. While biphenyl-containing polymers and materials are of interest for applications in areas such as organic light-emitting diodes (OLEDs) and liquid crystals, the specific contribution or potential of this compound in the design and synthesis of such materials has not been a subject of published research.

Future Research Directions and Emerging Paradigms for 3 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of biphenyl (B1667301) structures often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.comnih.gov While effective, these methods present ongoing challenges related to catalyst cost, metal contamination in the final product, and the use of non-renewable solvents and reagents. Future research must prioritize the development of more sustainable and efficient synthetic pathways.

Key areas for investigation include:

Green Catalysis: The development of heterogeneous, recoverable, and reusable palladium catalysts supported on materials like porous silica (B1680970) or activated carbon can minimize waste and cost. researchgate.net Exploring reactions in environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG) would further enhance the sustainability of the synthesis. researchgate.net

Biocatalysis: The use of enzymes for organic synthesis is a powerful tool for creating active pharmaceutical ingredients under mild, physiological conditions (20–50 °C, pH 5–9), which reduces energy demand. acs.org Research into enzymatic approaches, such as the regioselective oxidation of a suitable alkyl-substituted precursor using whole-cell systems (e.g., Pseudomonas putida), could provide a highly efficient and green route to the carboxylic acid moiety. acs.org

Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability over traditional batch processes. Developing a flow-based synthesis for 3-Biphenyl- digitellinc.comibm.comdioxol-5-yl-acetic acid could lead to higher yields, better process control, and reduced waste generation.

Table 1: Potential Sustainable Synthetic Strategies
StrategyDescriptionPotential AdvantagesResearch Focus
Heterogeneous CatalysisEmploying solid-supported palladium catalysts for cross-coupling reactions.Easy catalyst recovery and reuse, reduced metal leaching, simplified purification. researchgate.netDevelopment of robust and highly active supported catalysts (e.g., Pd on silica, carbon, or polymers).
Biocatalytic OxidationUsing enzymes or whole-cell microorganisms to perform specific chemical transformations, such as the oxidation of an alkyl precursor.High chemo- and regioselectivity, mild reaction conditions, reduced need for protecting groups, biodegradable catalysts. acs.orgScreening for and engineering enzymes capable of selectively oxidizing the precursor molecule.
Synthesis in Green SolventsReplacing traditional organic solvents with water, supercritical fluids, or bio-based solvents.Reduced environmental impact, improved safety, potential for simplified product isolation. ibm.comOptimization of reaction conditions for Suzuki-Miyaura or other coupling reactions in aqueous media or other green solvents.

Investigation of Previously Unexplored Chemical Transformations

Potential avenues for exploration include:

Carboxylic Acid Modifications: The carboxylic acid group is a versatile handle for derivatization. Beyond simple esterification and amidation, it can be converted into bioisosteres like tetrazoles, which can offer improved metabolic stability and pharmacophore efficacy. researchgate.net Other transformations could include conversion to ketones, alcohols, or various heterocyclic systems.

C-H Activation/Functionalization: Direct functionalization of the biphenyl rings through C-H activation is a powerful, atom-economical strategy. This could enable the introduction of new substituents (e.g., alkyl, aryl, or heteroatom groups) without the need for pre-functionalized starting materials, thus shortening synthetic routes.

Ring-Opening and Modification of the Dioxol Moiety: Investigating the stability and reactivity of the digitellinc.comibm.comdioxol ring under various conditions could lead to novel structures. Selective ring-opening could yield catechol derivatives, providing new points for further functionalization.

Table 2: Potential Unexplored Chemical Transformations
Structural MoietyTransformationPotential OutcomeRationale
Acetic AcidConversion to TetrazoleCreation of a carboxylic acid bioisostere. researchgate.netTetrazoles often exhibit greater metabolic stability and can act as effective pharmacophores. researchgate.net
Biphenyl CoreLate-Stage C-H FunctionalizationIntroduction of diverse functional groups at specific positions.Offers an atom-economical route to novel analogues without redesigning the entire synthesis. digitellinc.com
Acetic AcidCurtius or Schmidt RearrangementFormation of an amine group.Provides access to amino-derivatives, which are key building blocks for a wide range of compounds.
Dioxol RingSelective Ring OpeningGeneration of dihydroxy (catechol) derivatives.Unlocks new synthetic handles for creating derivatives with different electronic and steric properties.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Retrosynthesis Prediction: AI-powered tools can analyze the structure of the target molecule and propose viable synthetic pathways, potentially uncovering novel and more efficient routes that may not be obvious to a human chemist.

Reaction Condition Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal solvent, catalyst, temperature, and other conditions for a given transformation. ibm.com This could be particularly valuable for optimizing challenging C-H activation or cross-coupling reactions. digitellinc.com

De Novo Drug Design: Generative neural networks can design novel derivatives of the parent compound with predicted desirable properties. mdpi.com By learning from existing chemical data, these models can propose new structures that are likely to be synthetically accessible and possess specific biological activities.

Table 3: Potential Applications of AI and Machine Learning
Application AreaAI/ML Tool/TechniqueSpecific Goal for 3-Biphenyl- digitellinc.comibm.comdioxol-5-yl-acetic acid
Synthesis PlanningRetrosynthesis Prediction AlgorithmsIdentify novel, efficient, and sustainable synthetic routes.
Reaction OptimizationGraph Transformer Neural Networks (GTNN)Predict reaction outcomes, yields, and regioselectivity for functionalization reactions. digitellinc.com
Derivative DesignGenerative Recurrent Neural Networks (RNN)Create virtual libraries of novel derivatives with desired physicochemical or biological properties. mdpi.com
Property PredictionQuantitative Structure-Activity Relationship (QSAR) ModelsPredict the biological activity or other properties of designed derivatives prior to synthesis.

Expanding the Repertoire of Derivatives with Unique Structural Features

Key strategies for diversification include:

Substitution on Biphenyl Rings: Introducing a variety of electron-donating and electron-withdrawing groups onto the biphenyl rings can modulate the molecule's electronic properties, solubility, and interactions with biological targets.

Side Chain Homologation and Cyclization: Extending the acetic acid side chain or incorporating it into cyclic structures (e.g., lactams, lactones) can introduce conformational constraints and alter the molecule's three-dimensional shape, which can be critical for biological activity.

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with functionally equivalent groups (bioisosteres) is a common strategy in medicinal chemistry. For example, the biphenyl core could be replaced with other biaryl systems, or the dioxol ring could be substituted with other heterocyclic structures to explore new chemical space. The synthesis of biphenyl tetrazoles from corresponding amides serves as a prime example of creating valuable derivatives. researchgate.net

Table 4: Potential Derivative Classes with Unique Structural Features
Derivative ClassStructural ModificationPotential ImpactExample Synthetic Strategy
Amides and PeptidomimeticsCoupling of the carboxylic acid with various amines or amino acids.Introduces hydrogen bonding capabilities and potential for specific biological interactions.Standard peptide coupling reactions (e.g., using EDC/HOBt).
Substituted BiphenylsIntroduction of halogens, nitro groups, or alkyl groups onto the aromatic rings.Modulates lipophilicity, electronic properties, and metabolic stability.Electrophilic aromatic substitution or palladium-catalyzed cross-coupling. nih.gov
Heterocyclic HybridsConversion of the carboxylic acid into thiazolidinone or oxadiazole rings. arabjchem.orgCreates rigid structures with distinct geometries and potential for novel biological activities. arabjchem.orgCondensation reactions with appropriate reagents, such as thioglycolic acid and hydrazides. arabjchem.org
Chain-Extended AnaloguesSynthesis of propionic or butyric acid derivatives.Alters the spatial relationship between the biphenyl core and the acidic functional group.Arndt-Eistert synthesis or related homologation methods.

Q & A

Basic Research Questions

Q. What are the primary research applications of 3-Biphenyl-[1,3]dioxol-5-yl-acetic acid in academic settings?

  • Methodological Answer : This compound is utilized in three main areas:

  • Organic Synthesis : As a reactant in Suzuki–Miyaura coupling reactions for constructing biphenyl frameworks .
  • Biochemical Studies : Investigating interactions with enzymes like phenylacetate-CoA ligase, which catalyzes aromatic compound metabolism .
  • Medical Research : Exploring therapeutic potential through in vitro and in vivo models to assess effects on cellular signaling and metabolism .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
  • Emergency Measures : For spills, avoid dust generation; clean with absorbent materials and dispose as hazardous waste. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing hydrogen bonding and steric effects .
  • Spectroscopy : Use 1^1H/13^{13}C NMR and mass spectrometry (MS) to confirm molecular weight and functional groups .

Advanced Research Questions

Q. How can temporal degradation of this compound be mitigated in long-term biochemical assays?

  • Methodological Answer :

  • Stability Monitoring : Perform periodic HPLC analysis to quantify degradation products under experimental conditions (e.g., pH, temperature) .
  • Controls : Include fresh compound batches in assays to compare activity against aged samples. Store solutions in anhydrous, dark environments at -20°C to slow hydrolysis .

Q. What synthetic strategies improve yield and purity of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with precise ligand ratios to enhance Suzuki coupling efficiency .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via 1^1H NMR integration and melting point analysis .

Q. How can contradictions in enzyme inhibition data be resolved for this compound?

  • Methodological Answer :

  • Multi-Assay Validation : Combine isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to validate binding affinities .
  • Competitive Inhibition Studies : Co-administer known substrates (e.g., phenylacetyl-CoA) to assess competitive vs. non-competitive mechanisms .

Q. What challenges arise in crystallographic analysis of derivatives, and how are they addressed?

  • Methodological Answer :

  • Twinning and Disorder : Use SHELXD for initial structure solution and SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Hydrogen Bonding Networks : Analyze Fourier difference maps to resolve ambiguous electron density, particularly around the dioxolane ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.